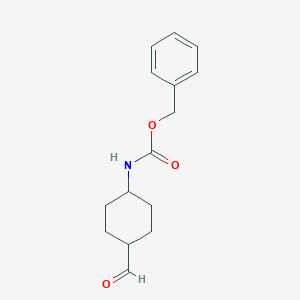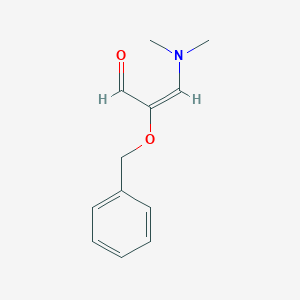
2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde, also known as BDA, is an organic compound that has a wide variety of applications in the scientific and medical fields. BDA is a synthetic compound with a unique structure, which makes it useful for various purposes. BDA is a colorless liquid with a slightly sweet odor, and it is soluble in water, alcohol, and other organic solvents. It is also highly reactive, which makes it a useful reagent in organic synthesis. BDA has a wide range of applications in the field of synthetic organic chemistry, ranging from the production of pharmaceuticals and agrochemicals to the synthesis of polymers and other materials.
科学的研究の応用
Photografting of 2-(dimethylamino)ethyl methacrylate onto cellulosic material
Scientific Field
This research falls under the field of Material Science and Chemistry .
Application Summary
The study involves grafting 2-(dimethylamino)ethyl methacrylate (DMAEMA) onto linen cellulosic material using ultraviolet (UV) radiation to enhance its antibacterial property .
Method of Application
The graft polymer was characterized and the effects of operation parameters on grafting yield and quaternization were discussed .
Results
The results showed that a maximum grafting yield of 7.26% was obtained under the conditions standardized. It was found that an antibacterial ratio of 99%, compared with pristine linen material, was achieved at a quaternization ratio of 70.26% .
Quaternized poly(2-(dimethylamino)ethyl methacrylate)-grafted agarose
Scientific Field
This research is in the field of Polymer Chemistry and Biomedical Applications .
Application Summary
The study involves the synthesis of quaternized poly(2-(dimethylamino)ethyl methacrylate)-grafted agarose (Agr-g-QPDMAEMA) copolymers via a combination of atom transfer radical polymerization (ATRP) and quaternization of tertiary amine moieties .
Method of Application
The resulting Agr-g-QPDMAEMA copolymers can be dissolved in aqueous media at low concentrations to evaluate their antibacterial activity in the solution form. They can also be gelated as hydrogels on substrate surfaces to inhibit bacterial adhesion, biofilm formation, and bacterial colonization .
Results
The Agr-g-QPDMAEMA copolymer hydrogels can be further fabricated into antibacterial patches to inhibit the bacteria growth on the contaminated surfaces .
Reactions at the Benzylic Position
Scientific Field
This research falls under the field of Organic Chemistry .
Application Summary
The study involves reactions that occur at the benzylic position, which are very important for synthesis problems .
Method of Application
The study discusses free radical bromination of alkyl benzenes . The reaction occurs only at the benzylic position because in this mechanism a radical is formed .
Results
The bromine adds exclusively to the benzylic position . The reaction is significant because it allows for the selective bromination of the benzylic position, which can be useful in various synthetic applications .
Smart Hydrogels
Scientific Field
This research is in the field of Polymer Chemistry and Material Science .
Application Summary
The study involves the development of smart hydrogels, or stimulus–responsive (SR) hydrogels .
Method of Application
These hydrogels are composed of three-dimensional networks with crosslinked hydrophilic polymer chains and can display dramatic volume changes in response to external environments, such as temperature, pH and certain stimuli .
Results
The development of these smart hydrogels opens up possibilities for their use in various applications, such as drug delivery systems, tissue engineering, and sensors .
特性
IUPAC Name |
(E)-3-(dimethylamino)-2-phenylmethoxyprop-2-enal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)8-12(9-14)15-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3/b12-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUSLQFSBBYBCE-XYOKQWHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=O)/OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567174 |
Source


|
| Record name | (2E)-2-(Benzyloxy)-3-(dimethylamino)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde | |
CAS RN |
143462-35-5 |
Source


|
| Record name | (2E)-2-(Benzyloxy)-3-(dimethylamino)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

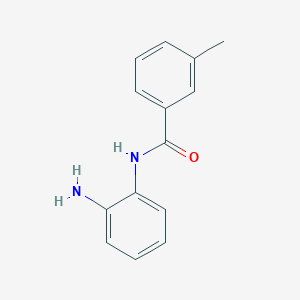
![4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid](/img/structure/B180020.png)
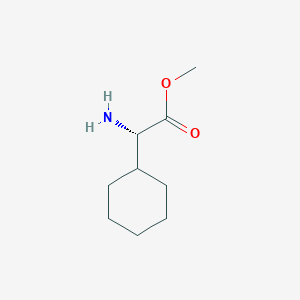
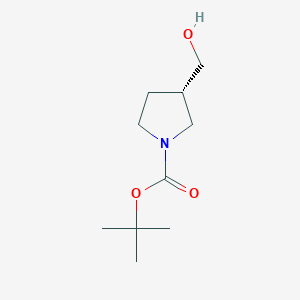
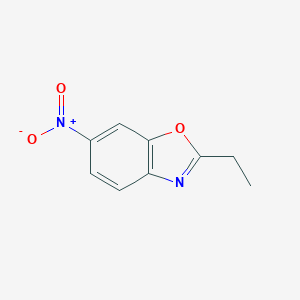
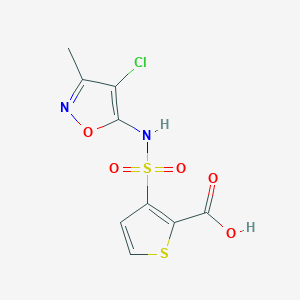
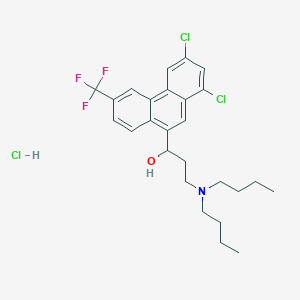
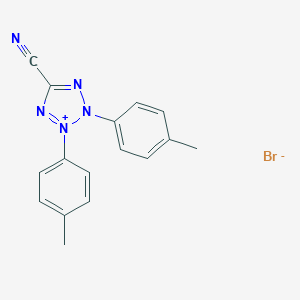
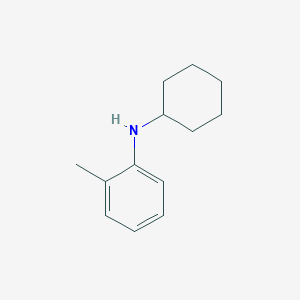
![3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B180037.png)
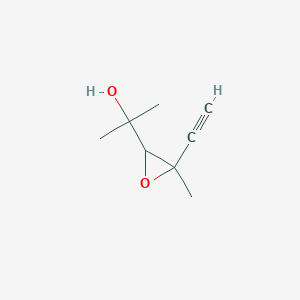
![2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B180045.png)
![[6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone](/img/structure/B180051.png)
